[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine
Description
Properties
IUPAC Name |
(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(2)8-6(3)11-7(4-9)10-8/h5H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSUDYHMINBQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(propan-2-yl)ethanone with thiourea, followed by methylation and subsequent amination to introduce the methanamine group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the methanamine group, potentially converting them into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiazole ring is of particular interest due to its presence in various biologically active molecules.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations
Substituent Effects on Molecular Weight :
- The target compound (184.30 g/mol) is heavier than its simpler analog [4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine (156.25 g/mol) due to the additional methyl group at position 5 .
- Chlorine substitution (e.g., 1549100-12-0) increases molecular weight (212.72 g/mol) compared to methyl/isopropyl analogs .
Purity and Synthetic Utility :
- [4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine is reported at 97% purity, suggesting its reliability as a synthetic intermediate .
- The target compound’s availability in commercial catalogs (e.g., ) highlights its role in medicinal chemistry workflows, though purity data are lacking .
Analytical and Functional Insights
Fragmentation Patterns (Mass Spectrometry)
- describes fragmentation of cobicistat, a pharmacokinetic enhancer containing a [2-(propan-2-yl)-1,3-thiazol-4-yl]methylium ion (m/z 140). This suggests that thiazolylmethanamine derivatives, including the target compound, may produce diagnostic ions during MS analysis, aiding structural characterization .
Biological Activity
[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine, a compound with the molecular formula CHNS and CAS number 1183220-85-0, belongs to the thiazole family. Its structure includes a thiazole ring substituted at various positions, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Substituents : A methyl group at the 5-position and an isopropyl group at the 4-position enhance its reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains. The thiazole ring's ability to interact with enzymes involved in bacterial cell wall synthesis is a contributing factor.
Antitumor Activity
Research has shown that thiazole compounds can exhibit anticancer properties. The following table summarizes findings from recent studies regarding the anticancer activity of thiazoles, including this compound:
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Inhibition of topoisomerase |
| Compound B | MCF-7 | 15.0 | Induction of apoptosis |
| This compound | U251 | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Neuroprotective Effects
Some thiazole derivatives have demonstrated neuroprotective effects in preclinical models. The methanamine group may facilitate interactions with neurotransmitter receptors or enzymes involved in neurodegenerative processes.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The methanamine moiety may engage in hydrogen bonding with receptors, influencing signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Anticonvulsant Activity : A study evaluated various thiazole derivatives for anticonvulsant properties, finding that modifications at specific positions significantly influenced efficacy.
- Cytotoxicity Assays : Thiazoles have been screened against multiple cancer cell lines using MTT assays to determine their cytotoxic potential. Results indicated that structural variations correlate with varying degrees of activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step protocols involving cyclization reactions of thiazole precursors. Key steps include the use of catalysts (e.g., polyphosphoric acid) and controlled temperatures to enhance selectivity. For example, thiazole derivatives are often synthesized via condensation of thioureas with α-haloketones under reflux in ethanol . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time. Monitoring via TLC ensures intermediate formation, while recrystallization from DMF/ethanol mixtures improves purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and /-NMR are essential. NMR peaks for the thiazole ring protons typically appear at δ 6.5–7.5 ppm, while the methanamine group shows a singlet near δ 3.2–3.8 ppm. IR spectroscopy confirms C-N (1250–1350 cm) and thiazole C=S (650–750 cm) stretches. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties or biological targets of this compound?
- Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic/electrophilic sites for reactivity studies. Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating binding affinities with enzymes like cyclooxygenase or kinases. For instance, docking studies of analogous thiazoles revealed interactions with hydrophobic pockets via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions in biological activity data for structurally similar thiazole derivatives?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from stereochemical variations or impurities. Strategies include:
- Reproducing assays under standardized conditions (e.g., CLSI guidelines).
- Comparative SAR studies to isolate the impact of substituents (e.g., methyl vs. isopropyl groups on thiazole).
- Purity reassessment via HPLC (>95% purity threshold) .
Q. How can reaction intermediates be stabilized during the synthesis of this compound derivatives?
- Answer : Air-sensitive intermediates (e.g., enamines or thioureas) require inert atmospheres (N/Ar) and low-temperature storage (−20°C). Chelating agents like EDTA minimize metal-catalyzed degradation. For example, 1,3-thiazolidin-4-one intermediates are stabilized using anhydrous solvents (e.g., THF) and rapid workup protocols .
Q. What methodologies are effective for studying the metabolic stability of this compound in vitro?
- Answer : Use hepatic microsomal assays (human or rodent) with LC-MS/MS quantification. Phase I metabolism is assessed by monitoring demethylation or oxidation products. Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .
Methodological Considerations Table
| Aspect | Techniques/Approaches | References |
|---|---|---|
| Synthesis Optimization | Solvent polarity adjustment, catalyst screening | |
| Structural Validation | -NMR, X-ray crystallography | |
| Biological Activity | Molecular docking, standardized MIC assays | |
| Metabolic Stability | Hepatic microsomal assays, PAMPA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
